

Application Notes and Protocols for Vandetanib-13C6 in Competitive Protein Binding Assays

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Compound of Interest

Compound Name: Vandetanib-13C6

Cat. No.: B12372818

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Introduction

Vandetanib is a potent, orally active tyrosine kinase inhibitor that targets multiple receptors implicated in tumor growth and angiogenesis, primarily Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] Its mechanism of action involves competing with ATP for the kinase domain of these receptors, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[1] **Vandetanib-13C6** is a stable isotope-labeled version of Vandetanib, which serves as an ideal tool for highly sensitive and specific quantification in mass spectrometry-based assays.

These application notes provide a detailed protocol for utilizing **Vandetanib-13C6** in a non-radioactive competitive protein binding assay. This assay format, which employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection, offers a robust and safer alternative to traditional radioligand binding assays for determining the binding affinity of test compounds to target kinase domains.

Principle of the Assay

The competitive protein binding assay described herein is based on the principle of competition between a fixed concentration of a labeled ligand (**Vandetanib-13C6**) and a range of concentrations of an unlabeled test compound for binding to a specific protein target (e.g.,

VEGFR-2, EGFR, or RET kinase domain). The amount of bound **Vandetanib-13C6** is inversely proportional to the affinity of the test compound for the target protein. By measuring the amount of bound **Vandetanib-13C6** at various concentrations of the test compound, an IC50 value (the concentration of test compound that inhibits 50% of the binding of the labeled ligand) can be determined. This IC50 value can then be used to calculate the equilibrium dissociation constant (Ki) of the test compound, providing a quantitative measure of its binding affinity.

Data Presentation

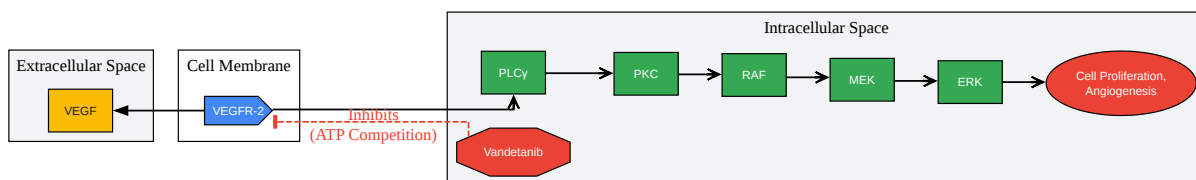
The following tables summarize the reported IC50 values for Vandetanib against its primary kinase targets. This data can be used as a reference for validating the competitive binding assay with unlabeled Vandetanib as a control compound.

Target Kinase	IC50 (nM)	Reference
VEGFR-2	40	[1] [2] [3]
EGFR	500	[1] [2] [3]
RET	100-130	[1]

Table 1: In vitro IC50 values for Vandetanib against its primary target kinases.

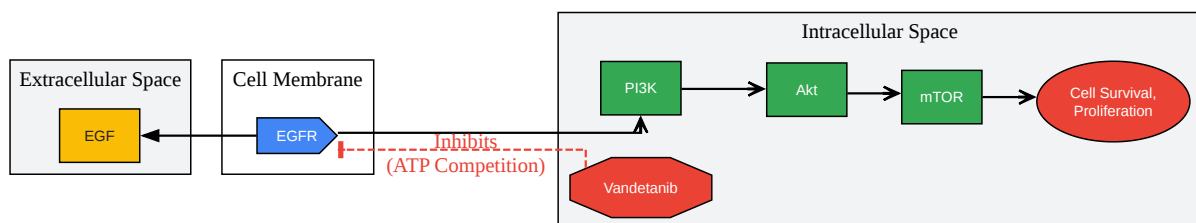
Signaling Pathways

Vandetanib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The diagrams below illustrate the simplified signaling cascades of VEGFR-2, EGFR, and RET, highlighting the point of inhibition by Vandetanib.



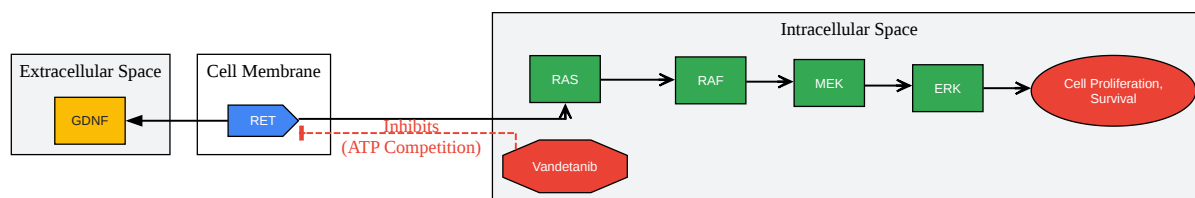
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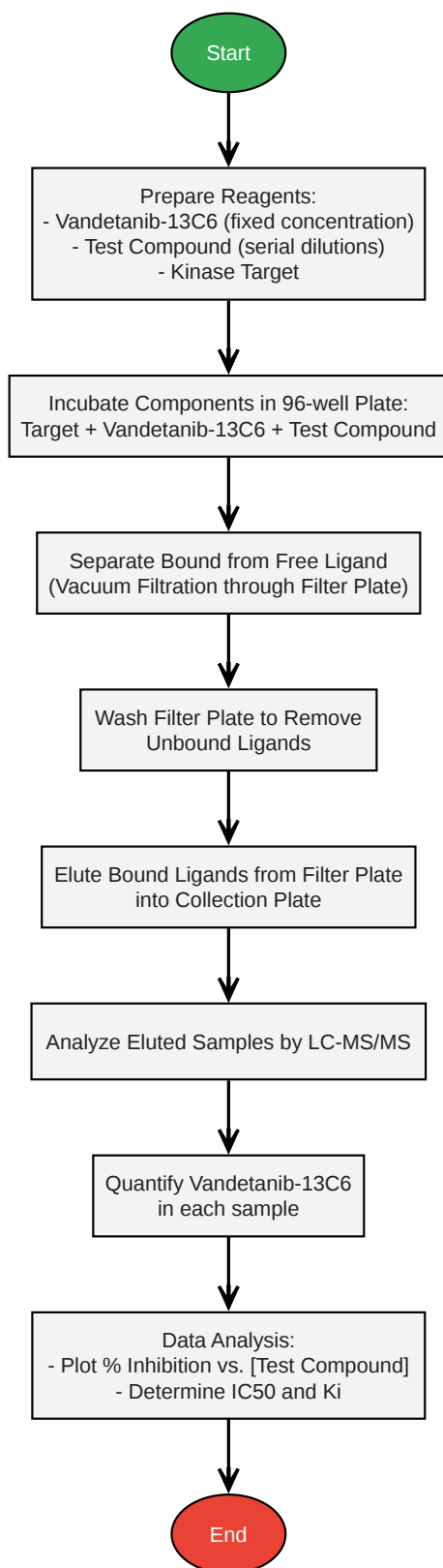
Caption: VEGFR-2 signaling pathway and Vandetanib inhibition.



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Caption: EGFR signaling pathway and Vandetanib inhibition.





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References

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